molecular formula C16H20N2O5 B2720432 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide CAS No. 899962-84-6

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2720432
CAS No.: 899962-84-6
M. Wt: 320.345
InChI Key: YTMHUZUJMHHSBF-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide is a complex benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a 1,4-dioxaspiro[4.4]nonane ring system, a spirocyclic ketal protective group that is frequently employed in organic synthesis to mask carbonyl functionalities . This structural motif is commonly found in synthetic intermediates for biologically active molecules, particularly in the development of therapeutic agents targeting metabolic diseases, inflammatory conditions, and cardiovascular disorders . The benzamide core is substituted with a methyl group and a nitro group at the 4- and 3-positions respectively, which significantly influences the compound's electronic properties and potential for further chemical modification. The nitro group, in particular, serves as a versatile handle for synthetic transformations, including reduction to amino groups for subsequent derivatization. Research applications for this compound include its use as a key synthetic intermediate in the preparation of more complex molecular architectures, particularly in structure-activity relationship (SAR) studies during drug discovery campaigns . Similar spirocyclic and benzamide-containing compounds have demonstrated relevance in developing inhibitors for various enzymatic targets, including kinases and other signaling proteins implicated in disease pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-11-4-5-12(8-14(11)18(20)21)15(19)17-9-13-10-22-16(23-13)6-2-3-7-16/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHUZUJMHHSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiroketal Core: The spiroketal core can be synthesized from aliphatic compounds or lactones.

    Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting their activity. The spiroketal moiety may also contribute to the compound’s overall stability and reactivity, allowing it to effectively bind to its targets and exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Structural Features Functional Groups Key Applications/Findings
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide (Target) Spirocyclic dioxolane, meta-nitrobenzamide, methyl substituent Amide, nitro, spiro ether Potential stability for catalysis or materials; nitro group enhances electronic diversity .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Hydroxyethyl branch, methylbenzamide Amide, hydroxyl, tertiary alcohol N,O-bidentate directing group for metal-catalyzed C–H functionalization .
N-(2,2-Diphenylethyl)-4-nitrobenzamide () Diphenylethyl substituent, para-nitrobenzamide Amide, nitro, bulky aryl groups Bulky substituents may sterically hinder reactions; para-nitro affects electronic properties .
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid () Ethyl-substituted spiro ring, carboxylic acid Carboxylic acid, spiro ether Pharmaceutical intermediate; spiro ring enhances synthetic versatility .
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide () Stereospecific spiro ring (S-configuration), ethanediamide, meta-nitro Diamide, nitro, spiro ether Stereochemistry influences synthetic pathways; dual amide groups may enhance binding .

Key Research Findings

Spirocyclic Stability and Reactivity

The 1,4-dioxaspiro[4.4]nonane ring in the target compound and ’s analog contributes to thermal and oxidative stability, as seen in biolubricant applications of similar spiro compounds .

Nitro Group Positioning

The meta-nitro group in the target compound vs. the para-nitro in ’s analog alters electronic effects. Meta substitution may reduce resonance stabilization of the nitro group compared to para, impacting reactivity in electrophilic substitution or redox reactions .

Amide Substituent Effects

The methyl group on the benzamide moiety (target compound) likely enhances lipophilicity compared to the hydroxyethyl group in ’s compound, which introduces hydrogen-bonding capacity. This difference could influence solubility or biological membrane permeability .

Stereochemical Considerations

’s compound highlights the role of stereochemistry (S-configuration at the spiro ring), which may affect chiral recognition in enzymatic or receptor-binding contexts. The target compound’s stereochemistry is unspecified but could similarly influence its functional properties .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique spirocyclic structure that contributes to its stability and biological activity. The synthesis typically involves the formation of the spiroketal core followed by the introduction of the nitrobenzamide moiety. A common synthetic route includes:

  • Formation of Spiroketal Core : Condensation of lactones in the presence of sodium ethoxide.
  • Introduction of Nitrobenzamide : The resulting spiroketal is then reacted with 4-methyl-3-nitrobenzoic acid derivatives to form the final product through amide bond formation .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the nitro group in this compound may enhance its interaction with bacterial enzymes and membranes, potentially leading to effective inhibition of bacterial growth.

Compound Target Organism MIC (μM)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
This compoundTBD

Anticancer Activity

The nitro group has been linked to various anticancer mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Studies suggest that compounds with similar nitro-substituted aromatic rings can inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor for specific enzymes, such as proteases involved in cancer progression. In vitro assays have indicated that it can effectively inhibit these enzymes at low concentrations.

Enzyme IC50 (nM) Reference
Human enteropeptidase94
Matrix metalloproteinaseTBDTBD

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes : The nitro group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.
  • Membrane Penetration : The spiroketal structure enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can induce oxidative stress in cells, contributing to their cytotoxic effects against pathogens and cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various nitro compounds found that those with structural similarities to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antimicrobial potency .

Study 2: Anticancer Properties

In a recent investigation into anticancer agents, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, attributed to its ability to induce apoptosis through ROS generation .

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